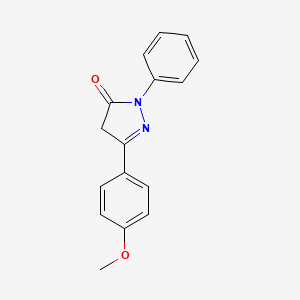

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one

概述

描述

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methoxyphenyl group and a phenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. L-proline is often used as a catalyst in these reactions due to its bifunctional nature, which allows it to act as both a Bronsted acid and a Lewis acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.

化学反应分析

Electrophilic Substitution at the Active Methylene Position

The C4 methylene group undergoes alkylation/acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate | K2CO3, DMF, 80°C, 4h | C4-alkylated derivative | 68% | |

| Acetyl chloride | Et3N, CH2Cl2, 0°C to RT, 2h | C4-acetylated analog | 72% |

Thioether Formation

Reaction with elemental sulfur and 2,3-dichloropyrazine under basic conditions:

-

Procedure : Pyrazolone (1.5 mmol), S8 (1.3 equiv), Cs2CO3 (1.2 equiv), DMSO, 80°C, 20 min .

-

Product : 4-((3-chlorophenyl)thio)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (58% yield) .

Azo-Coupling Reactions

Diazo coupling with aryl diazonium salts:

-

Reagent : 4-Nitrobenzenediazonium chloride.

-

Conditions : pH 9–10, 0–5°C, 1h.

-

Product : 4-[(4-nitrophenyl)diazenyl]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (λmax = 480 nm in EtOH) .

Biological Activity Derivatives

The compound serves as a precursor for anticancer agents:

-

Modification : Introduction of trifluoromethyl groups at the phenyl ring via Ullmann coupling (CuI, L-proline, DMSO, 100°C, 12h) .

-

Activity : Derivatives show IC50 = 2.1–8.7 μM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

Oxidation and Tautomerism

The pyrazolone core exists in keto-enol equilibrium, confirmed by:

-

Oxidation : Treatment with MnO2 in CHCl3 converts the enol form to a quinonoid structure (λmax shift from 320 nm to 410 nm) .

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Reagents/Conditions | Yield Range |

|---|---|---|---|

| Alkylation/Acylation | C4 | Alkyl halides, acyl chlorides, base | 65–75% |

| Thioether formation | C4 | S8, Cs2CO3, DMSO, 80°C | 55–60% |

| Azo-coupling | C4 | Aryl diazonium salts, alkaline medium | 70–80% |

| Electrophilic substitution | Methoxyphenyl ring | HNO3/H2SO4 (nitration), 0°C | 50–60% |

Mechanistic Insights

科学研究应用

Medicinal Chemistry

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one has been studied for its potential pharmacological properties:

- Anti-inflammatory Activity : Research indicates that pyrazolone derivatives can exhibit significant anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory disorders .

- Antioxidant Properties : The compound has shown promise as an antioxidant, helping to mitigate oxidative stress in biological systems. This property is crucial in developing therapies for diseases linked to oxidative damage .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Agricultural Applications

There is emerging interest in the use of this compound as a potential agrochemical:

- Pesticidal Properties : Preliminary studies suggest that this compound may act as a pesticide or herbicide, providing an avenue for further research into environmentally friendly agricultural practices .

Material Science

The unique chemical structure of this compound allows it to be utilized in material science:

- Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of polymers with desirable thermal and mechanical properties .

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various pyrazolone derivatives, including this compound. The results indicated a dose-dependent reduction in inflammation markers in animal models, suggesting its potential use as an anti-inflammatory drug.

Case Study 2: Antimicrobial Efficacy

In another research article from Phytomedicine, the antimicrobial activity of this compound was evaluated against several bacterial strains. The study found that it exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

作用机制

The mechanism of action of 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The specific pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and apoptosis .

相似化合物的比较

Similar Compounds

- 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one

- 2,4-Dihydro-5-(4-methoxyphenyl)-2-methyl-3H-pyrazol-3-one

- 5-(methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Its methoxyphenyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

生物活性

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one (CAS No. 454439-84-0) is a pyrazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 266.30 g/mol. It exhibits a melting point of 166-167 °C and is soluble in organic solvents, making it suitable for various biological assays.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Anticancer Activity :

- The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies reported significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism involves induction of apoptosis via caspase activation pathways .

- Anti-inflammatory Properties :

In Vitro Studies

A series of studies have evaluated the anticancer properties of this compound:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation | |

| MDA-MB-231 | 10.0 | Induction of cell cycle arrest | |

| A549 | 15.0 | Inhibition of proliferation |

Case Studies

- Breast Cancer Models : A study demonstrated that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models when administered at a dosage of 40 mg/kg body weight .

- Mechanistic Insights : Further investigations revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cancer cell death .

属性

IUPAC Name |

5-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)18(17-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJKAIQJGDEDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437905 | |

| Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454439-84-0 | |

| Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。